Cord Factors

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

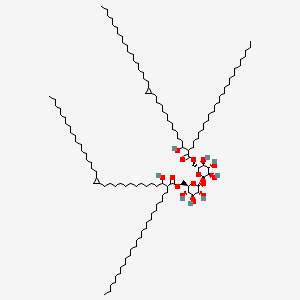

Cord factor, or trehalose dimycolate (TDM), is a glycolipid molecule found in the cell wall of Mycobacterium tuberculosis and similar species . It influences the arrangement of M. tuberculosis cells into long and slender formations . Cord factor is virulent towards mammalian cells and critical for survival of M. tuberculosis in hosts .

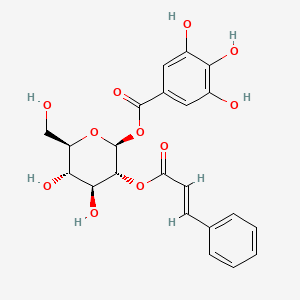

Synthesis Analysis

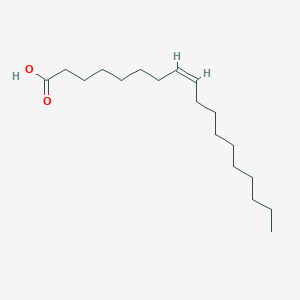

Cord factor is composed of a sugar molecule, trehalose (a disaccharide), composed of two glucose molecules linked together . Trehalose is esterified to two mycolic acid residues . The carbon chain of the mycolic acid residues vary in length depending on the species of bacteria it is found in .

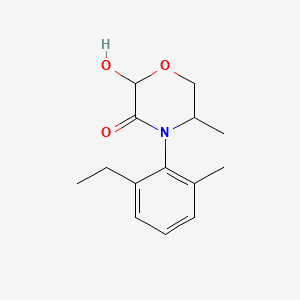

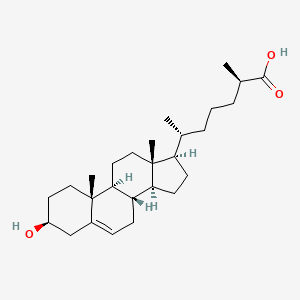

Molecular Structure Analysis

Cord factor consists of two molecules of very long branched-chain 3-hydroxy fatty acids . The molecular mass ranges widely and in a complex manner . The molecular structure of TDM varies among mycobacterial species and subspecies .

Chemical Reactions Analysis

The chemical reactions involving cord factors are not explicitly mentioned in the retrieved sources. However, it’s known that cord factor is a glycolipid, and its synthesis involves esterification of trehalose with mycolic acid residues .

科学的研究の応用

Spinal Cord Regeneration and Therapeutic Strategies

Cord factors play a significant role in spinal cord regeneration and the development of therapeutic strategies for spinal cord injuries. Research in this area focuses on understanding pathophysiologic mechanisms contributing to cord injuries, which could aid in developing neuroprotective strategies. This includes the use of neurotrophic factors to enhance the regenerative capacity of central nervous system neurons and strategies to overcome inhibitory environments for axonal growth. For instance, strategies involving gene therapy, fetal tissue transplants, stem cells, Schwann cells, and olfactory ensheathing cells are being explored (Kwon & Tetzlaff, 2001).

Neural Stem Cells and Neurotrophic Factors

Neural stem cells (NSCs), a critical aspect of cord factor research, can support host axonal regeneration after spinal cord injury. NSCs have been found to secrete neurotrophic factors like nerve growth factor, brain-derived neurotrophic factor, and glial cell line-derived neurotrophic factor, which are crucial for neural repair. Genetic modification of NSCs to produce additional growth factors can further enhance their regenerative capabilities (Lu, Jones, Snyder, & Tuszynski, 2003).

Hematopoietic Stem Cells from Cord Blood

Cord blood is a significant source of hematopoietic stem cells, which are essential for transplantation and treatment of various diseases. The interaction of recombinant human stem-cell factor with hematopoietic growth factors in cord blood has shown promising results in stimulating colony growth and maintaining cell numbers. This highlights the potential of cord blood in regenerative medicine and its role in generating various colony-forming cells (Migliaccio et al., 1992).

Cord Factor-Induced Activation in Lung Tissues

This compound, particularly mycoloyl glycolipids found in the cell walls of bacteria like Mycobacterium, can activate protein kinase C, resulting in the release of tumor necrosis factor-α in lung tissues. This aspect of cord factor research is crucial for understanding its impact on lung cancer and pulmonary tuberculosis (Sueoka et al., 1995).

Gene Therapy and Fibroblast Modification

In the context of spinal cord injury, fibroblasts genetically modified to produce nerve growth factor have shown promising results in inducing robust neuritic ingrowth. This research area explores the potential of gene therapy and somatic gene transfer in treating spinal cord injuries and enhancing neurotrophic factor effects in the spinal cord (Tuszynski et al., 1994).

作用機序

Target of Action

Cord Factors, also known as Trehalose Dimycolate (TDM), are glycolipid molecules found in the cell wall of Mycobacterium tuberculosis and similar species . The primary targets of this compound are the cells of the host organism, particularly the immune cells such as macrophages .

Mode of Action

This compound interact with the host’s immune cells, influencing their arrangement and behavior . They are recognized as foreign by the host’s immune system, triggering an immune response . This interaction results in changes in the host’s immune response, including the induction of proinflammatory cytokines and chemokines .

Biochemical Pathways

This compound affect several biochemical pathways in the host organism. They induce the production of proinflammatory cytokines and chemokines from innate macrophages . These molecules play a crucial role in the immune response, leading to the formation of granulomas and other immune reactions .

Result of Action

The action of this compound leads to several molecular and cellular effects. They are virulent towards mammalian cells and are critical for the survival of Mycobacterium tuberculosis within hosts . They have been observed to influence immune responses, induce the formation of granulomas, and inhibit tumor growth .

Action Environment

The function of this compound is highly dependent on the environment in which they are located. They protect Mycobacterium tuberculosis from the defenses of the host, indicating that the host’s internal environment significantly influences the action, efficacy, and stability of this compound .

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoyloxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H250O15/c1-5-9-13-17-21-25-29-33-37-41-43-45-47-49-51-55-59-63-71-79-87-95-103-115(117(131)105-97-89-81-73-65-69-77-85-93-101-113-107-111(113)99-91-83-75-67-61-57-53-39-35-31-27-23-19-15-11-7-3)127(139)141-109-119-121(133)123(135)125(137)129(143-119)145-130-126(138)124(136)122(134)120(144-130)110-142-128(140)116(104-96-88-80-72-64-60-56-52-50-48-46-44-42-38-34-30-26-22-18-14-10-6-2)118(132)106-98-90-82-74-66-70-78-86-94-102-114-108-112(114)100-92-84-76-68-62-58-54-40-36-32-28-24-20-16-12-8-4/h111-126,129-138H,5-110H2,1-4H3/t111?,112?,113?,114?,115?,116?,117?,118?,119-,120-,121-,122-,123+,124+,125-,126-,129-,130-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTVYCRMHZDZGU-MJSODCSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H250O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2053.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61512-20-7 |

Source

|

| Record name | Cord factor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)